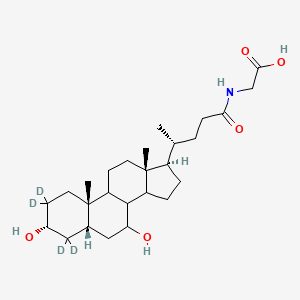

Glycoursodeoxycholic Acid-D4

Vue d'ensemble

Description

Glycoursodeoxycholic Acid-D4 is the labelled analogue of Glycoursodeoxycholic Acid . It is a bile acid-glycine conjugate produced in the metabolism of ursodeoxycholic acid . It can be used as an anticholelithogenic .

Synthesis Analysis

Glycoursodeoxycholic Acid-D4 is a metabolite of ursodeoxycholic acid . It is a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid . It has antioxidant effects in vitro in Barrett’s esophagus cells and primary cultured rat neurons .Molecular Structure Analysis

The molecular formula of Glycoursodeoxycholic Acid-D4 is C26H39D4NO5 . Its average mass is 453.648 Da and its monoisotopic mass is 453.339233 Da .Chemical Reactions Analysis

Glycoursodeoxycholic Acid-D4 is a metabolite of ursodeoxycholic acid . It is a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid .Physical And Chemical Properties Analysis

The molecular formula of Glycoursodeoxycholic Acid-D4 is C26H39D4NO5 . Its average mass is 453.648 Da and its monoisotopic mass is 453.339233 Da .Applications De Recherche Scientifique

Lipidomics Research

Glycoursodeoxycholic Acid-D4 (GUDCA-d4) is used as an internal standard for the quantification of GUDCA by GC- or LC-MS . This application is particularly useful in lipidomics research, which is the large-scale study of pathways and networks of cellular lipids in biological systems .

Antioxidant Effects

GUDCA-d4 has been found to have antioxidant effects in vitro in Barrett’s esophagus cells and primary cultured rat neurons . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Atherosclerosis Research

GUDCA-d4 has been used in research studying atherosclerosis, a disease in which plaque builds up inside your arteries . In a study, it was found that GUDCA-d4 reduced oxidized low-density lipoprotein uptake and inhibited foam cell formation in THP-1 macrophages . This suggests that GUDCA-d4 could potentially be used in the treatment of atherosclerosis .

Cholesterol Homeostasis

GUDCA-d4 has been found to improve cholesterol homeostasis . Cholesterol homeostasis is vital for cell function, and imbalances in it can lead to disease . In a study on apolipoprotein E–deficient mice, oral administration of GUDCA-d4 maintained cholesterol homeostasis and attenuated atherosclerosis progression .

Gut Microbiota Modulation

GUDCA-d4 has been found to modulate gut microbiota . The gut microbiota, which refers to the microorganisms living in our intestines, can influence health and disease . In the same study on apolipoprotein E–deficient mice, GUDCA-d4 administration partially normalized the Western diet–associated gut microbiota dysbiosis .

Metabolic Disorder Improvement

Although GUDCA-d4 has been associated with the improvement of metabolic disorders, its effect on atherosclerosis remains elusive . This suggests that GUDCA-d4 could potentially be used in the treatment of metabolic disorders .

Orientations Futures

Glycoursodeoxycholic Acid-D4 is intended for use as an internal standard for the quantification of GUDCA by GC- or LC-MS . It has antioxidant effects in vitro in Barrett’s esophagus cells and primary cultured rat neurons . It reduces the levels of inflammatory cytokines and prevents cell death induced by unconjugated bilirubin in an astroglial cell model of neonatal hyperbilirubinemia . Oral administration of GUDCA (500 mg/kg per day) decreases the severity of symptoms and increases the amount of A. muciniphila, a commensal bacterial species commonly decreased in patients with inflammatory bowel disease (IBD), in a mouse model of colitis .

Relevant papers on Glycoursodeoxycholic Acid-D4 include studies on its role in regulating bile acids level and altering gut microbiota , and its potential use in extracorporeal adsorption of protective and toxic bile acids .

Propriétés

IUPAC Name |

2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19?,20?,21?,24?,25+,26-/m1/s1/i8D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZAUBVMUEKKP-RFEKOOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@]2([C@H](CC(C3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 155908804 | |

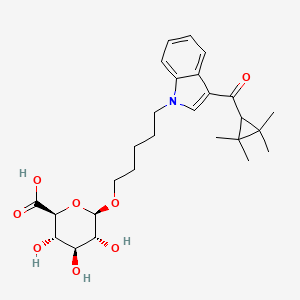

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.